molecular formula C11H14O5 B599518 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one CAS No. 136196-47-9

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

Cat. No. B599518
M. Wt: 226.228
InChI Key: UHOAHNLBCNGCHE-UHFFFAOYSA-N
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Description

“3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one” is a chemical compound with the molecular formula C11H14O5 . It is also known as "3,4’-Dihydroxy-3’,5’-dimethoxypropiophenone" .


Molecular Structure Analysis

The molecular structure of this compound consists of a propanone group attached to a phenyl ring, which is substituted with hydroxy and methoxy groups . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.23 . It has a predicted density of 1.247±0.06 g/cm3 . The melting point is 74-75 °C, and the predicted boiling point is 426.9±45.0 °C .

Scientific Research Applications

  • Thermal Decomposition of Lignin : Furutani et al. (2018) investigated the thermal decomposition processes of syringol-type monolignol compounds, including 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. They explored various pyrolytic pathways and kinetics, contributing to the understanding of lignin pyrolysis, which is vital for biomass conversion technologies (Furutani et al., 2018).

  • Lignin Synthesis : Pepper et al. (1971) focused on the improved synthesis of lignin-related compounds, including 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. This research aids in the synthesis of lignin derivatives for various applications (Pepper et al., 1971).

  • Agrobacterium-Mediated Gene Transfer : Joubert et al. (2002) studied the effects of phenolic compounds, including 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, on Agrobacterium virulence gene induction and gene transfer, which is relevant in plant biotechnology (Joubert et al., 2002).

  • Acid Treatment of Birch Lignin : Li et al. (1996) investigated the formation of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one during acid treatment of birch lignin, contributing to the understanding of chemical transformations of lignin in industrial processes (Li et al., 1996).

  • Synthesis of Chalcone Derivatives : Putri et al. (2019) researched the synthesis of chalcone derivatives, including 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, highlighting its importance in organic synthesis and potential pharmacological applications (Putri et al., 2019).

  • Natural Neolignan Synthesis : Ding et al. (2011) synthesized natural neolignan compounds, including 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, demonstrating its relevance in the field of natural product chemistry (Ding et al., 2011).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-15-9-5-7(8(13)3-4-12)6-10(16-2)11(9)14/h5-6,12,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOAHNLBCNGCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50710768
Record name 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50710768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

CAS RN

136196-47-9
Record name 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136196479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50710768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)PROPAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQC3X29PJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
88
Citations
L Jones, B Bartholomew, Z Latif, SD Sarker, RJ Nash - Fitoterapia, 2000 - Elsevier
Calendin (1), cinnamic acid (2), 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-propan-1-one (3), 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-propan-1-one (4), 3-hydroxy-1-(4-hydroxy-3,…
Number of citations: 56 www.sciencedirect.com
L Li, NP Seeram - Journal of Agricultural and Food Chemistry, 2011 - ACS Publications
Maple syrup is made by boiling the sap collected from certain maple ( Acer ) species. During this process, phytochemicals naturally present in tree sap are concentrated in maple syrup. …
Number of citations: 124 pubs.acs.org
D Söhretoglu, A Kuruüzüm-Uz, A Simon… - Records of Natural …, 2014 - acgpubs.org
Three new secondary metabolites kermesoside (1), cocciferoside (2) and (-)-8-chlorocatechin (3), were isolated from the the stems with barks of Quercus coccifera along with five known …
Number of citations: 30 www.acgpubs.org
SH Ryu, SB Kim, SW Yeon, A Turk, YH Jo… - Korean Journal of …, 2019 - koreascience.kr
Boehmeria pannosa (Urticaceae) is a perennial herb widely distributed in Korea. In this study, investigation on the constituents of B. pannosa was conducted by chromatographic …
Number of citations: 1 koreascience.kr
WEI Yan-mei, C Hui-qin, Y Li, MEI Wen-li… - NATURAL PRODUCT …, 2020 - trcw.ac.cn
Abstract: To study the chemical constituents of Inonotus obliquus and their cytotoxicity and cholinesterase inhibitory activity. With various chromatographic methods, twelve compounds …
Number of citations: 0 www.trcw.ac.cn
SK Liu, S Que, W Cheng, QY Zhang… - Zhongguo Zhong yao za …, 2013 - europepmc.org
Fourteen compounds were isolated from wholeplants of Carduus acanthoides by various chromatographic techniques including column chromatography over HP-20 macroporous resin…
Number of citations: 10 europepmc.org
Y Furutani, Y Dohara, S Kudo, J Hayashi… - The Journal of …, 2018 - ACS Publications
This paper theoretically investigated a large number of reaction pathways and kinetics to describe the vapor-phase pyrolytic behavior of several syringol-type monolignol compounds …
Number of citations: 8 pubs.acs.org
LAL Silva, LG Faqueti, FH Reginatto… - Revista Brasileira de …, 2015 - SciELO Brasil
Vernonanthura tweedieana (Baker) H. Rob., Asteraceae, is used in the Brazilian folk medicine for the treatment of respiratory diseases. In this work the phytochemical investigation of its …
Number of citations: 53 www.scielo.br
JL Peng, WL Mei, ZQ Liu, P Wang, WJ Zuo… - Journal of Tropical and …, 2016 - cabdirect.org
In order to find the bioactive components from the stems of Chukrasia tabularis, ten compounds were isolated from its EtOH extract by using chromatographic techniques. On the basis of …
Number of citations: 0 www.cabdirect.org
Y Furutani, Y Dohara, S Kudo… - … Journal of Chemical …, 2018 - Wiley Online Library
A detailed chemical kinetic model has been developed to theoretically predict the pyrolysis behavior of phenol‐type monolignol compounds (1‐(4‐hydroxyphenyl)prop‐2‐en‐1‐one, …
Number of citations: 8 onlinelibrary.wiley.com

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